Ethyl 3-(piperazin-1-yl)propanoate hydrochloride
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Overview
Description
Ethyl 3-(piperazin-1-yl)propanoate hydrochloride is a chemical compound with the molecular formula C9H19ClN2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(piperazin-1-yl)propanoate hydrochloride typically involves the reaction of ethyl 3-bromopropanoate with piperazine. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the use of automated reactors and purification systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(piperazin-1-yl)propanoate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Oxidation and Reduction: The piperazine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while nucleophilic substitution can produce a variety of substituted piperazine derivatives.
Scientific Research Applications
Ethyl 3-(piperazin-1-yl)propanoate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound is used in the study of enzyme interactions and as a ligand in receptor binding studies.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(piperazin-1-yl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. This interaction can lead to various biological effects, depending on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Ethyl 3-(piperazin-1-yl)propanoate hydrochloride can be compared with other similar compounds, such as:
Ethyl 3-(piperidin-1-yl)propanoate: This compound has a similar structure but contains a piperidine ring instead of a piperazine ring.
Ethyl 3-(morpholin-1-yl)propanoate: This compound contains a morpholine ring, which has different electronic and steric properties compared to piperazine.
Ethyl 3-(pyrrolidin-1-yl)propanoate: This compound features a pyrrolidine ring, which can lead to different reactivity and biological activity.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and distinct chemical reactivity compared to its analogs.
Properties
CAS No. |
496808-06-1 |
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Molecular Formula |
C9H19ClN2O2 |
Molecular Weight |
222.71 g/mol |
IUPAC Name |
ethyl 3-piperazin-1-ylpropanoate;hydrochloride |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-2-13-9(12)3-6-11-7-4-10-5-8-11;/h10H,2-8H2,1H3;1H |
InChI Key |
PEFTWBQZYFMPLF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN1CCNCC1.Cl |
Origin of Product |
United States |
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